6-(1-Pyrrolidinyl(3,4,5-trimethoxyphenyl)methyl)-1,3-benzodioxol-5-ol
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Overview
Description
NSC-370284 is a novel selective inhibitor of TET1 transcription and 5-hydroxymethylcytosine (5hmC) modification, effectively inhibiting cell viability in AML with high expression of TET1.
Scientific Research Applications
Supramolecular Structures
- Study Overview: Examination of the supramolecular structures of related compounds, focusing on hydrogen bonding and pi-pi stacking interactions.
- Findings: Compounds with similar structures to 6-(1-Pyrrolidinyl(3,4,5-trimethoxyphenyl)methyl)-1,3-benzodioxol-5-ol exhibit significant intramolecular and intermolecular hydrogen bonding, along with aromatic pi-pi stacking interactions, contributing to their structural stability and potential functionalities in various applications (Low et al., 2002).
Oxidation Behavior and Stability
- Study Overview: Investigating the oxidation behavior of compounds with structural similarities.
- Findings: These compounds display distinct oxidation behaviors in different media, including aqueous and solid phases. This understanding is crucial for their application in environments where stability under oxidative stress is necessary (Rosenau et al., 2002).
Conformational and Configurational Disorder
- Study Overview: Analysis of molecular disorder in structurally related compounds.
- Findings: Similar compounds show conformational and configurational disorder, impacting their physical and chemical properties, and suggesting potential for diverse applications where such molecular flexibility is beneficial (Cuervo et al., 2009).
Antibacterial Activity
- Study Overview: Exploring the antibacterial activity of compounds with the pyrrolidinyl group.
- Findings: Derivatives with a pyrrolidinyl moiety demonstrate potent antibacterial activity against certain strains, indicating the potential of 6-(1-Pyrrolidinyl(3,4,5-trimethoxyphenyl)methyl)-1,3-benzodioxol-5-ol in antimicrobial applications (Asahina et al., 2008).
Synthesis of Bioactive Molecules
- Study Overview: Examination of the synthesis process for bioactive molecules using related compounds.
- Findings: Compounds containing the pyrrolidinyl moiety are useful intermediates in the synthesis of various bioactive molecules, highlighting the potential role of 6-(1-Pyrrolidinyl(3,4,5-trimethoxyphenyl)methyl)-1,3-benzodioxol-5-ol in pharmaceutical and medicinal chemistry (Kotian et al., 2005).
properties
CAS RN |
116409-29-1 |
---|---|
Product Name |
6-(1-Pyrrolidinyl(3,4,5-trimethoxyphenyl)methyl)-1,3-benzodioxol-5-ol |
Molecular Formula |
C21H25NO6 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C21H25NO6/c1-24-18-8-13(9-19(25-2)21(18)26-3)20(22-6-4-5-7-22)14-10-16-17(11-15(14)23)28-12-27-16/h8-11,20,23H,4-7,12H2,1-3H3 |
InChI Key |
QCXGNLZKUHBIHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |
Appearance |
Solid powder |
Other CAS RN |
116409-29-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC-370284; NSC 370284; NSC370284 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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